molecular formula C12H13NOS2 B12320680 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone

1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone

Cat. No.: B12320680
M. Wt: 251.4 g/mol
InChI Key: LGVYUGKSBWUYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone is a chemical compound known for its unique structure and properties. It belongs to the class of thiazolidinones, which are characterized by a thiazolidine ring fused with a ketone group.

Preparation Methods

The synthesis of 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone typically involves the reaction of a thiazolidine derivative with a phenyl-substituted ketone. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces alcohols .

Scientific Research Applications

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation.

    Medicine: Preliminary studies suggest that 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone may have therapeutic potential. It has shown promise in preclinical models for the treatment of certain diseases, such as cancer and inflammatory disorders.

    Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of a key enzyme in a metabolic pathway can disrupt the pathway, leading to therapeutic effects in disease models .

Comparison with Similar Compounds

1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone can be compared with other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its specific balance of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NOS2

Molecular Weight

251.4 g/mol

IUPAC Name

1-(4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one

InChI

InChI=1S/C12H13NOS2/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

LGVYUGKSBWUYOP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CSC1=S)C2=CC=CC=C2

Origin of Product

United States

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